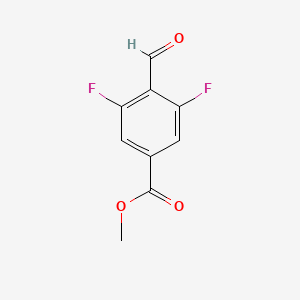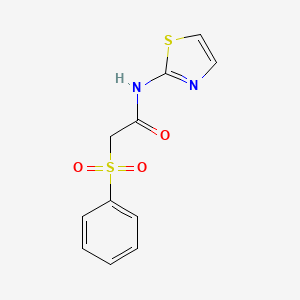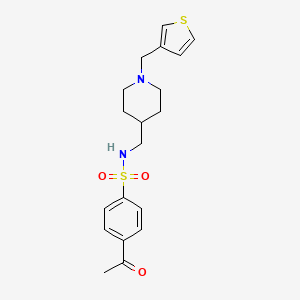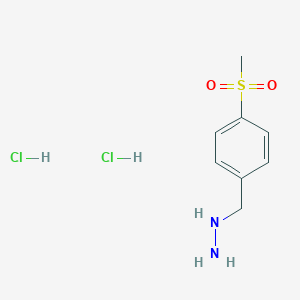![molecular formula C15H12ClF3N2O3 B2587942 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate CAS No. 1797034-56-0](/img/structure/B2587942.png)
2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring in this compound is substituted with a chloro group at the 3rd position and a trifluoromethyl group at the 5th position .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, a phenyl group, and a carbamate group. The pyridine ring and the phenyl group are aromatic, contributing to the stability of the molecule. The carbamate group, which consists of a carbonyl group (C=O) and an amine group (NH2), is a functional group that can participate in various chemical reactions .Chemical Reactions Analysis
The compound “this compound” can undergo several types of chemical reactions due to the presence of various functional groups. For example, the carbamate group can undergo hydrolysis, leading to the formation of an amine and a carboxylic acid . The pyridine ring can participate in electrophilic substitution reactions .Applications De Recherche Scientifique
Hydrogen Bonding and Rotamer Equilibria
Research has explored the influence of hydrogen bonding on the rotamer equilibria of carbamate compounds, including those related to "2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate". Studies have demonstrated how hydrogen bonding can control the syn/anti rotamer ratios in N-phenylcarbamates, impacting their chemical behavior and potential applications in various chemical processes (Moraczewski et al., 1998).
Fluorescent pH Sensor
The development of fluorescent pH sensors from heteroatom-containing organic fluorophores demonstrates the application of pyridinyl compounds in creating sensitive and reversible sensors. These sensors, benefiting from the intramolecular charge transfer effects, enable the detection of acidic and basic organic vapors, highlighting the versatility of pyridinyl derivatives in analytical chemistry (Yang et al., 2013).
Analytical Chemistry Applications
In analytical chemistry, derivatives of pyridinyl compounds, including those similar to "this compound", have been utilized for the characterization of protein amino acids. This involves the formation of n-ethoxycarbonyl amino acid trifluoroethyl esters, showcasing the compound's utility in enhancing the sensitivity and specificity of mass spectrometric analyses (Vatankhah & Moini, 1994).
Synthesis of Heterocycles
The versatility of pyridinyl derivatives extends to the synthesis of various heterocycles, demonstrating their role as intermediates in organic synthesis. Studies have shown how these compounds can be used to produce a wide array of heterocyclic structures, offering potential applications in the development of new materials, pharmaceuticals, and agrochemicals (Honey et al., 2012).
Chromatographic Applications
In the field of chromatography, phenylcarbamates of cellulose and amylose, related to the pyridinyl carbamate structure, have been used as chiral stationary phases. This application underscores the importance of such derivatives in separating enantiomers, crucial for the pharmaceutical industry and research into the properties of chiral molecules (Okamoto et al., 1990).
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3/c16-12-8-10(15(17,18)19)9-20-13(12)23-6-7-24-14(22)21-11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFBHSISGFPTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2587860.png)

methanone](/img/structure/B2587864.png)
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2587865.png)
![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate](/img/structure/B2587866.png)


![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2587871.png)

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2587875.png)
![2-Cyclopropyl-5-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2587876.png)

